4-Bromo-1-isopropyl-1H-imidazole (623577-60-6) vs. 4-Iodo-1-isopropyl-1H-imidazole: Comparative Reactivity in Suzuki-Miyaura Cross-Coupling
The bromine atom in 4-Bromo-1-isopropyl-1H-imidazole exhibits distinct reactivity in palladium-catalyzed cross-coupling compared to the iodine atom in 4-Iodo-1-isopropyl-1H-imidazole. While iodoimidazoles generally react faster in oxidative addition, they are also more prone to unwanted side reactions such as dehalogenation and homocoupling under certain conditions [1][2]. The C-Br bond offers a balance between sufficient reactivity for efficient coupling and greater stability, simplifying reaction setup and purification [3].
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Reactivity |
|---|---|
| Target Compound Data | Moderate reactivity; balance between coupling efficiency and side-reaction suppression [3]. |
| Comparator Or Baseline | 4-Iodo-1-isopropyl-1H-imidazole: High reactivity; more prone to side reactions [1][2]. |
| Quantified Difference | Not directly quantified; inferred from established reactivity trends of aryl bromides vs. aryl iodides. |
| Conditions | Standard Suzuki-Miyaura conditions (Pd catalyst, base, solvent). |
Why This Matters
This matters for procurement as it positions 4-Bromo-1-isopropyl-1H-imidazole as a more robust and reliable building block for complex molecule synthesis where side-reaction control is critical, often reducing the need for extensive condition screening.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483. View Source
- [2] Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. *Angewandte Chemie International Edition*, 41(22), 4176-4211. View Source
- [3] Biffis, A., Centomo, P., Del Zotto, A., & Zecca, M. (2018). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. *Chemical Reviews*, 118(4), 2249-2295. View Source
